molecular formula C26H37NO2 B187630 N-(3-hydroxyphenyl)-Arachidonoyl amide CAS No. 183718-75-4

N-(3-hydroxyphenyl)-Arachidonoyl amide

Cat. No. B187630
M. Wt: 395.6 g/mol
InChI Key: ZWSMMQKRRVRXBA-DOFZRALJSA-N
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Description

N-(3-hydroxyphenyl)-Arachidonoyl amide, also known as 3-HPAA, is an analog of AM404 (N-(4-hydroxyphenyl)-arachidonoyl amide), a selective inhibitor of carrier-mediated transport of arachidonoyl ethanolamide . It is metabolized by both cyclooxygenase (COX) -1 and COX-2, and is an irreversible and selective inhibitor of COX-2 .


Molecular Structure Analysis

The molecular formula of N-(3-hydroxyphenyl)-Arachidonoyl amide is C26H37NO2 . Its average mass is 395.578 Da and its monoisotopic mass is 395.282440 Da .

Scientific Research Applications

Biological Processes and Pharmacological Activities

N-(3-hydroxyphenyl)-Arachidonoyl amide, as a part of the N-acyl amino acids, plays a significant role in biological processes. These long-chain acyl amino acids have pharmacological activities of interest, such as vasodilatory, neuroprotective, and antinociceptive effects. However, their pathophysiological and biochemical roles are not fully understood (Hanuš et al., 2014).

Modulation of Calcium Influx and Nitric Oxide Production

Compounds like N-arachidonoyl glycine, an endogenous arachidonoyl amide, activate G protein-coupled receptors (GPCRs) and produce antinociceptive and anti-inflammatory effects. The modulation of calcium influx and nitric oxide production in sensory neurons by these compounds suggests significant implications in pain management and inflammation (Rimmerman et al., 2008).

Role in Neuroactive Fatty Acid Amides Hydrolysis

Enzymatic hydrolysis of compounds like anandamide (N-arachidonoyl-ethanolamine) and oleoyl-amide, which belong to neuroactive fatty acid amide classes, is controlled by enzymes like ‘anandamide amidohydrolase’. This suggests a role for N-(3-hydroxyphenyl)-Arachidonoyl amide in the regulation of sleep-inducing and other neuroactive factors (Maurelli et al., 1995).

Analgesic Actions in Hyperalgesia Models

Compounds like N-arachidonoyl-serotonin exhibit analgesic properties in rodent models of hyperalgesia. This underlines the potential therapeutic applications of N-(3-hydroxyphenyl)-Arachidonoyl amide in pain management (Maione et al., 2007).

Inhibition of Fatty Acid Amide Hydrolase

N-arachidonoyl-glycine is known to inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for degrading endocannabinoids like anandamide. This inhibition suggests a role in enhancing endogenous anandamide levels, contributing to its analgesic effects (Cascio et al., 2004).

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(3-hydroxyphenyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-26(29)27-24-20-19-21-25(28)23-24/h6-7,9-10,12-13,15-16,19-21,23,28H,2-5,8,11,14,17-18,22H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSMMQKRRVRXBA-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxyphenyl)-Arachidonoyl amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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